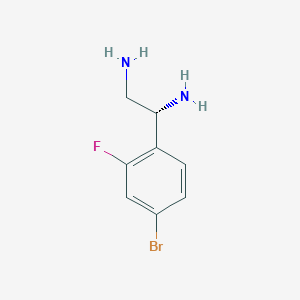

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine is a chiral diamine compound featuring a bromo-fluoro-substituted phenyl group at the R-configured carbon of an ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₀BrFN₂, with a molecular weight of 233.08 g/mol . The stereochemistry and substituent positions on the aromatic ring critically influence its physicochemical properties, reactivity, and biological interactions.

Propriétés

Formule moléculaire |

C8H10BrFN2 |

|---|---|

Poids moléculaire |

233.08 g/mol |

Nom IUPAC |

(1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10BrFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |

Clé InChI |

IWYPOJGIGIBKEG-QMMMGPOBSA-N |

SMILES isomérique |

C1=CC(=C(C=C1Br)F)[C@H](CN)N |

SMILES canonique |

C1=CC(=C(C=C1Br)F)C(CN)N |

Origine du produit |

United States |

Méthodes De Préparation

Starting Material Preparation: Substituted Aromatic Precursors

The key starting materials are halogenated benzoic acid derivatives or their esters, such as 4-bromo-2-fluorobenzoic acid or methyl 4-bromo-2-nitrobenzoate. These compounds are prepared or procured with high regioselectivity to ensure correct substitution pattern.

- Halogenation: Electrophilic aromatic substitution or halogen exchange reactions are employed to install bromine and fluorine substituents at the 4- and 2-positions, respectively.

- Nitro Group Reduction: Nitro-substituted intermediates (e.g., methyl 4-bromo-2-nitrobenzoate) are reduced to corresponding amines using iron powder in acetic acid or tin(II) chloride in hydrochloric acid, typically at room temperature or mild heating (20–80 °C) for 2–24 hours. Yields for this step range from 84% to 97% depending on conditions.

Stereochemical Control and Resolution

- The (1R)-enantiomer is obtained either by asymmetric synthesis using chiral catalysts or by resolution of racemic mixtures through chiral chromatography or crystallization techniques.

- Optical purity is critical due to the compound’s potential biological activity, and stereochemical integrity is confirmed by chiral HPLC and NMR methods.

Salt Formation

- The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for storage and further use in research.

Representative Synthesis Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation | Electrophilic substitution; bromination/fluorination | >90 | Regioselective installation of Br and F |

| 2 | Nitro reduction | Fe powder/AcOH, rt, 2 h or SnCl2/HCl, 24 h | 84–97 | Conversion of nitro to amino group |

| 3 | Nucleophilic substitution | Ethane-1,2-diamine, DMF, rt to 80 °C | 75–85 | Introduction of diamine side chain |

| 4 | Resolution/asymmetric synthesis | Chiral catalysts or chromatography | >95 (ee) | Obtaining (1R)-enantiomer |

| 5 | Salt formation | HCl treatment | Quantitative | Formation of dihydrochloride salt |

Analytical and Research Findings Relevant to Preparation

- Quantum Chemical Analysis: Computational studies on molecular orbitals and vibrational modes help predict reactivity and stability, guiding optimization of synthesis conditions.

- Comparative Studies: Similar compounds with different bromine substitution positions (e.g., 3-bromo or 2-bromo) show variations in reactivity and biological activity, underscoring the importance of precise regioselective synthesis.

- Purity and Characterization: NMR (1H, 13C), LC-MS, and chiral HPLC are routinely used to confirm structure and enantiomeric excess.

- Scalability: Large-scale halogenation and nucleophilic substitution steps have been optimized for industrial feasibility, with attention to reaction times, solvent choice, and temperature control to maximize yield and purity.

The preparation of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine involves a multi-step synthetic route starting from halogenated aromatic precursors, followed by reduction and introduction of the diamine side chain. Stereochemical control is achieved through asymmetric synthesis or resolution. The final product is commonly isolated as a dihydrochloride salt to enhance its stability. This preparation is supported by extensive analytical characterization and computational studies to ensure high purity and enantiomeric specificity.

This synthesis approach is well-documented in recent chemical supplier data and research literature, providing a robust foundation for further medicinal chemistry applications and biological evaluations.

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of halogen substituents.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield phenolic derivatives.

Reduction: May yield dehalogenated amines.

Substitution: May yield various substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine has been investigated for its potential therapeutic properties. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a potential treatment for neurological disorders. Research is ongoing to evaluate its effectiveness in modulating neurotransmitter systems.

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, including:

- Ligand Formation : It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.

- Pharmaceutical Synthesis : The compound can be utilized in the synthesis of more complex pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Biological Investigations

Research into the biological activity of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine has revealed several important findings:

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes associated with disease processes. For example, it has been evaluated for its ability to inhibit proteases and kinases, which are critical in cancer progression.

- Antimicrobial Properties : The antimicrobial efficacy of this compound is being explored against various pathogens. Initial results show promise in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Data Summary Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer and neurological disorder treatments | Development of new therapeutic agents |

| Synthetic Methodologies | Building block for ligands and pharmaceuticals | Enhanced synthesis routes for complex molecules |

| Biological Investigations | Enzyme inhibition and antimicrobial activity | New strategies for combating infections |

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of structurally related compounds. Researchers found that derivatives of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In an investigation conducted by a team at a leading university, (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound inhibited bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.

Mécanisme D'action

The mechanism by which (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromo and fluoro substituents may enhance binding affinity or specificity, leading to desired biological or chemical outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers

(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine (CAS: 1213310-40-7):

This positional isomer swaps the bromo and fluoro substituents (2-bromo-6-fluoro vs. 4-bromo-2-fluoro). Despite identical molecular weight (233.08 g/mol ), the altered substituent positions may affect electronic properties (e.g., dipole moments) and steric interactions in catalysis or receptor binding .- (1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine (CAS: 1213150-97-0): The bromo and fluoro groups are positioned at 5- and 3-sites, respectively.

Substituent Variations

(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine (CAS: 1213321-84-6):

Replacing bromo with methoxy introduces an electron-donating group, increasing electron density on the aromatic ring. This modification may enhance solubility in polar solvents (ClogP reduction) but reduce electrophilic reactivity .- (1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS: 2225127-09-1): Unlike the diamine backbone, this compound features a difluoroethyl group.

Bis-Substituted Derivatives

- (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (CAS: 105469-16-7): Symmetrical bis-fluorophenyl substitution introduces two electron-withdrawing groups, likely enhancing thermal stability and rigidity. The 1R,2R stereochemistry may favor chelation in metal-ligand complexes compared to the mono-substituted target compound .

- 1,2-Bis(4-bromophenyl)ethane-1,1-diamine (CAS: 117903-53-4): This non-chiral derivative has two bromophenyl groups at the 1,1-positions. The increased molecular weight (341.99 g/mol) and steric bulk could hinder diffusion through biological membranes compared to the target compound .

Cytotoxicity and Bioactivity

- Ethane-1,2-diamine vs. Propane-1,3-diamine Linkers :

Compounds with ethane-1,2-diamine backbones (e.g., the target compound) exhibit lower cytotoxicity compared to propane-1,3-diamine analogs. For instance, ethane-linked derivatives showed MIC values >32 µg/mL against Mycobacterium tuberculosis, whereas propane-linked analogs demonstrated higher potency (MIC: 4–8 µg/mL ) but increased cytotoxicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₈H₁₀BrFN₂ | 233.08 | 4-Bromo-2-fluorophenyl | Chiral, moderate ClogP |

| (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine | C₈H₁₀BrFN₂ | 233.08 | 2-Bromo-6-fluorophenyl | Altered dipole vs. target |

| (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine | C₁₄H₁₄F₂N₂ | 260.27 | Bis-4-fluorophenyl | Symmetrical, high thermal stability |

| 1,2-Bis(4-bromophenyl)ethane-1,1-diamine | C₁₄H₁₄Br₂N₂ | 341.99 | Bis-4-bromophenyl | High steric bulk, low solubility |

Activité Biologique

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H10BrFN2

- Molecular Weight : 233.08 g/mol

- CAS Number : 1213311-39-7

The biological activity of (1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with various biological targets. The presence of halogen substituents (bromo and fluoro) enhances its binding affinity to enzymes and receptors, potentially modulating several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in cancer treatment and antimicrobial applications.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Preliminary studies indicate that (1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine exhibits significant antimicrobial properties. Research has shown effectiveness against a range of microbial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research efforts are underway to evaluate the anticancer potential of this compound. Early findings suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism likely involves the modulation of signaling pathways critical for tumor growth.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial effects of (1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating a promising anticancer effect.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Q & A

Q. What synthetic routes are commonly employed for the preparation of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine, and how are reaction conditions optimized?

The compound is typically synthesized via reductive alkylation of ethylenediamine with a carbonyl precursor (e.g., 4-bromo-2-fluorophenyl ketone derivatives) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Key optimization parameters include:

- Stoichiometric ratios (e.g., 1:2 molar ratio of ethylenediamine to carbonyl compound) to minimize side reactions.

- Solvent selection (e.g., ethanol or methanol) to enhance solubility and reaction efficiency .

- Temperature control (reflux at ~75°C) and reaction monitoring via TLC to track intermediate formation .

Post-synthesis, purification involves liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography to isolate the diamine. Yield optimization may require iterative adjustments to solvent polarity and pH during workup .

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Assignments of aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ 1.5–3.0 ppm) confirm substitution patterns and stereochemistry. For example, splitting patterns in the aromatic region distinguish bromo and fluoro substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C8H9BrFN2) with ppm-level accuracy .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values to assess purity (>95%) .

- TLC and HPLC : Monitor reaction progress and quantify residual impurities .

Q. How is the enantiomeric purity of the (1R)-configured diamine assessed?

- Chiral HPLC : Using a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Retention times are compared to racemic or enantiopure standards .

- Polarimetry : Measures optical rotation ([α]D) to confirm enantiomeric excess (%ee), with values >99% indicating high stereochemical fidelity .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine?

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP or Salen complexes) paired with transition metals (e.g., Ru or Rh) enable enantioselective hydrogenation of imine intermediates .

- Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinones) to direct stereochemistry during reductive alkylation, followed by auxiliary removal .

- Dynamic Kinetic Resolution : Racemization of intermediates during synthesis allows preferential formation of the (1R)-enantiomer under controlled conditions .

Q. How do stability and storage conditions impact experimental reproducibility?

- Instability of Diamines : The compound may oxidize or degrade upon prolonged exposure to air/moisture. Immediate use in downstream reactions (e.g., cyclization to piperazine-2,3-diones) is recommended .

- Storage : Store at 2–8°C under inert atmosphere (N2/Ar) in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Molecular Docking : Simulate binding to target proteins (e.g., parasite enzymes for anthelmintic studies) using software like AutoDock Vina. Focus on hydrogen bonding with the diamine moiety and halogen interactions (Br/F) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts or reaction pathways (e.g., ring-closure energetics) .

Q. How should researchers address contradictory data in biological activity studies?

- Purity Reassessment : Verify compound integrity via NMR and HRMS to rule out degradation products .

- Lipophilicity Profiling : Compare experimental ClogP values with bioactivity trends. Discrepancies may arise from variations in membrane permeability .

- Replicate Assays : Conduct dose-response studies in multiple parasite models (e.g., Fasciola hepatica vs. Enterobius vermicularis) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.